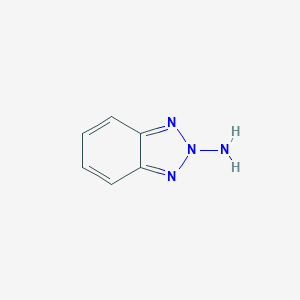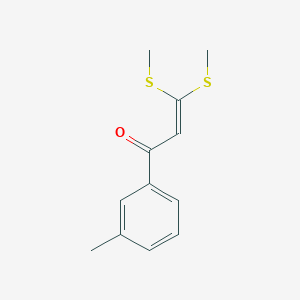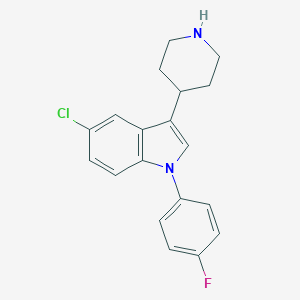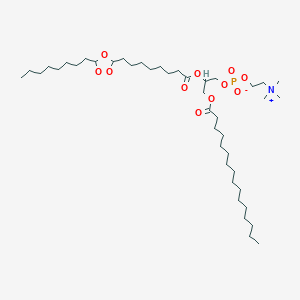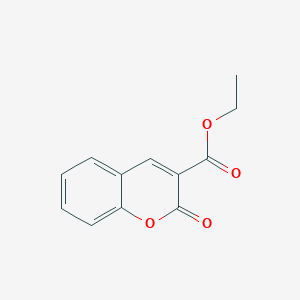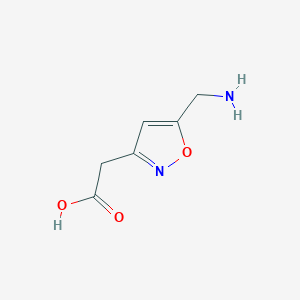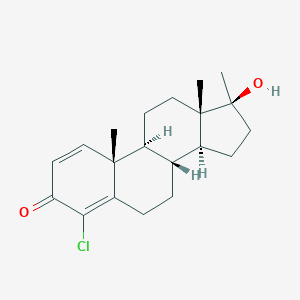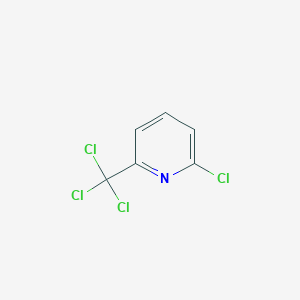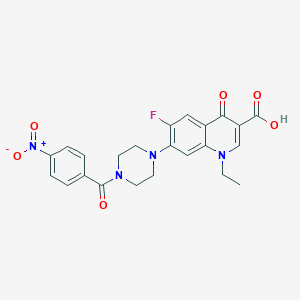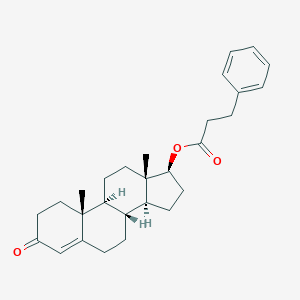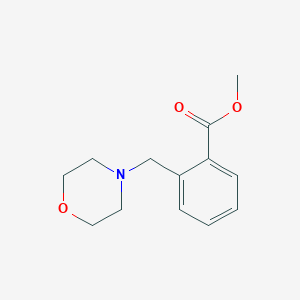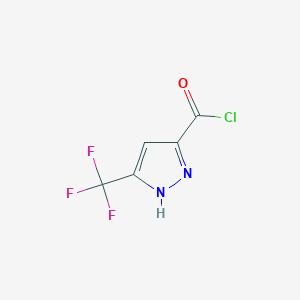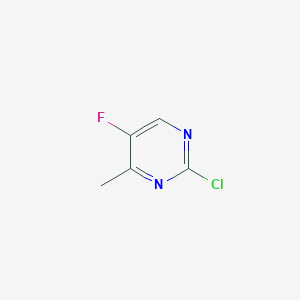
2-Chloro-5-fluoro-4-methylpyrimidine
Descripción general
Descripción
2-Chloro-5-fluoro-4-methylpyrimidine is a chemical compound with the CAS Number: 134000-96-7 . It has a molecular weight of 146.55 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyrimidine . The InChI code is 1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .It has a flash point of 87 . The compound is solid in its physical form .
Aplicaciones Científicas De Investigación
- Scientific Field : Medicinal Chemistry
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” is a type of diazine, specifically a pyrimidine, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances). It constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application or Experimental Procedures : The coupling to the pyrimidine moiety was performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .
- Results or Outcomes : Pyrimidine derivatives, including “2-Chloro-5-fluoro-4-methylpyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Scientific Field : Synthetic Chemistry
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” can be used in the synthesis of "(2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine" .
- Methods of Application or Experimental Procedures : This compound can react with piperidine to produce “2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine”. The reaction requires the solvent dioxane .
- Results or Outcomes : The product of this reaction can be used in further synthetic chemistry applications .
-
Scientific Field : Medicinal Chemistry
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” is a key intermediate for Vitamin B1 .
- Methods of Application or Experimental Procedures : The specific synthetic pathway would depend on the desired final product and could involve various chemical reactions .
- Results or Outcomes : The production of Vitamin B1 is crucial for human health, as it plays a key role in energy metabolism and nerve function .
-
Scientific Field : Pharmacokinetics
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” exhibits high GI absorption and is BBB permeant, making it potentially useful in drug delivery .
- Methods of Application or Experimental Procedures : The compound could be incorporated into drug formulations to improve their absorption and distribution within the body .
- Results or Outcomes : Improved drug delivery could enhance the efficacy of therapeutic agents .
-
Scientific Field : Synthetic Chemistry
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” can be used in the synthesis of "(2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine" .
- Methods of Application or Experimental Procedures : This compound can react with piperidine to produce “2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine”. The reaction requires the solvent dioxane .
- Results or Outcomes : The product of this reaction can be used in further synthetic chemistry applications .
-
Scientific Field : Medicinal Chemistry
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” is a key intermediate for Vitamin B1 .
- Methods of Application or Experimental Procedures : The specific synthetic pathway would depend on the desired final product and could involve various chemical reactions .
- Results or Outcomes : The production of Vitamin B1 is crucial for human health, as it plays a key role in energy metabolism and nerve function .
-
Scientific Field : Pharmacokinetics
- Summary of Application : “2-Chloro-5-fluoro-4-methylpyrimidine” exhibits high GI absorption and is BBB permeant, making it potentially useful in drug delivery .
- Methods of Application or Experimental Procedures : The compound could be incorporated into drug formulations to improve their absorption and distribution within the body .
- Results or Outcomes : Improved drug delivery could enhance the efficacy of therapeutic agents .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609751 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylpyrimidine | |
CAS RN |
134000-96-7 | |
| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
